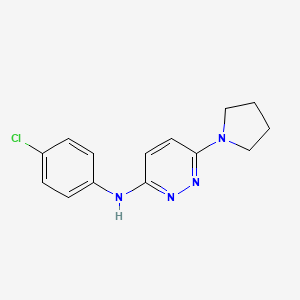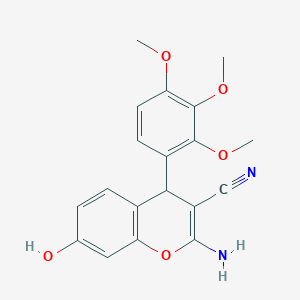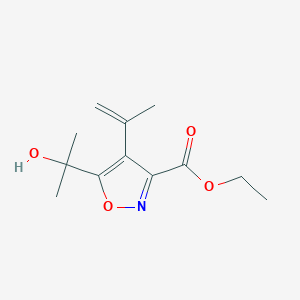![molecular formula C15H25NO B14943239 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B14943239.png)
1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a propynyl group, which is further connected to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine can be approached through multiple synthetic routes. One common method involves the stereospecific cyclization of intermediate compounds. For instance, the cyclization of ®- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are synthesized from ®- and (S)-linalool, respectively, can be catalyzed by (+)-10-camphorsulfonic acid (CSA) . Another approach involves the lipase-mediated resolution of racemic tetrahydropyranyl alcohol, starting from the industrial intermediate, dehydrolinalool .
Industrial Production Methods
Industrial production of this compound typically involves large-scale resolution procedures that exploit the enantioselectivity of specific enzymes. For example, Novozym® 435 lipase and lipase AK are used in the acetylation reaction of tetrahydropyranyl alcohol to obtain enantiomerically pure forms .
化学反応の分析
Types of Reactions
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
科学的研究の応用
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-mediated reactions and stereoselective processes.
Industry: Used in the production of flavors and fragrances, particularly in the synthesis of linaloyl oxide.
作用機序
The mechanism of action of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in stereoselective reactions, where it can act as a chiral catalyst or intermediate. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran: Shares a similar tetrahydropyran ring structure but differs in the functional groups attached.
Linalool: A monoterpene alcohol that serves as a precursor in the synthesis of the compound.
Uniqueness
1-[3-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]pyrrolidine is unique due to its combination of a pyrrolidine ring, a propynyl group, and a tetrahydropyran ring. This unique structure imparts specific stereochemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C15H25NO |
|---|---|
分子量 |
235.36 g/mol |
IUPAC名 |
1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]pyrrolidine |
InChI |
InChI=1S/C15H25NO/c1-14(2)8-6-9-15(3,17-14)10-7-13-16-11-4-5-12-16/h4-6,8-9,11-13H2,1-3H3 |
InChIキー |
OHBXFAJTBJTMHD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(O1)(C)C#CCN2CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943180.png)
![methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943185.png)

![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943202.png)
![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
